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An In-Depth Technical Guide to 4-Methoxy-
2,3,5,6-tetramethylphenol
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-Methoxy-2,3,5,6-tetramethylphenol is limited in

publicly available literature. This guide provides a comprehensive overview based on available

information for the compound and structurally similar molecules. Where specific data is

unavailable, this is explicitly stated.

Introduction
4-Methoxy-2,3,5,6-tetramethylphenol is a substituted phenolic compound with potential

applications in various fields of chemical and biomedical research. Its structure, featuring a

methoxy group and four methyl groups on the phenol ring, suggests the possibility of

interesting chemical reactivity and biological activity. This technical guide aims to provide a

thorough understanding of its physical and chemical properties, potential synthetic routes,

analytical methods for its characterization, and its putative biological activities based on current

knowledge of related phenolic compounds.
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Direct experimental data for many of the physical properties of 4-Methoxy-2,3,5,6-
tetramethylphenol are not readily available in the literature. The following table summarizes

the known and predicted properties.

Property Value Source/Method

Molecular Formula C₁₁H₁₆O₂ [1]

Molecular Weight 180.24 g/mol [1]

CAS Number 19587-93-0 [1]

Appearance Not available -

Melting Point Not available -

Boiling Point Not available -

Solubility Not available -

pKa Not available -

Spectroscopic Data
Detailed experimental spectroscopic data for 4-Methoxy-2,3,5,6-tetramethylphenol is scarce.

However, based on its structure, the expected spectral characteristics can be predicted.
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Technique Expected Features

¹H NMR

Signals corresponding to the methoxy group

protons (singlet, ~3.8 ppm), the aromatic proton

(if any, likely a singlet), and the methyl group

protons (multiple singlets, ~2.2 ppm). The

hydroxyl proton will appear as a broad singlet.

¹³C NMR

Resonances for the aromatic carbons, the

methoxy carbon (~55-60 ppm), and the methyl

carbons (~15-25 ppm). The carbon bearing the

hydroxyl group will be shifted downfield.

Mass Spectrometry (MS)

A molecular ion peak corresponding to its

molecular weight (180.24 m/z). Fragmentation

patterns would likely involve the loss of methyl

and methoxy groups.

Infrared (IR) Spectroscopy

Characteristic absorption bands for the hydroxyl

group (O-H stretch, broad, ~3200-3600 cm⁻¹),

aromatic C-H stretching (~3000-3100 cm⁻¹),

aliphatic C-H stretching (~2850-2960 cm⁻¹), and

C-O stretching for the ether and phenol (~1000-

1260 cm⁻¹).

Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 4-Methoxy-2,3,5,6-
tetramethylphenol is not available in the reviewed literature, a plausible synthetic route can be

conceptualized based on common organic chemistry reactions for the formation of substituted

phenols and ethers. A potential method could involve the methylation of 2,3,5,6-

tetramethylhydroquinone.

Hypothetical Synthesis Workflow
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Start: 2,3,5,6-Tetramethylhydroquinone

Reagents:
- Methylating agent (e.g., Dimethyl sulfate)

- Base (e.g., Sodium hydroxide)
- Solvent (e.g., Methanol)

1. Add

Reaction:
Williamson Ether Synthesis

2. Initiate

Aqueous Workup:
- Neutralization

- Extraction with organic solvent

3. Quench & Extract

Purification:
- Column Chromatography

- Recrystallization

4. Isolate

Product:
4-Methoxy-2,3,5,6-tetramethylphenol

5. Obtain

Characterization:
- NMR
- MS
- IR

6. Verify

Click to download full resolution via product page

A potential workflow for the synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol.
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Hypothetical Purification and Analysis Workflow

Crude Product

Preparative HPLC:
- Reverse-phase C18 column

- Mobile phase gradient (e.g., Water/Acetonitrile)

1. Inject

Collect Fractions

2. Separate

Analytical HPLC:
- Assess purity of fractions

3. Analyze

Pure 4-Methoxy-2,3,5,6-tetramethylphenol

4. Pool pure fractions

GC-MS Analysis:
- Confirm molecular weight and structure

NMR Spectroscopy:
- Confirm structure

5. Characterize 6. Characterize

Click to download full resolution via product page

A general workflow for the purification and analysis of the target compound.
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Specific studies on the biological activities of 4-Methoxy-2,3,5,6-tetramethylphenol are not

currently available. However, based on the activities of structurally related methoxyphenolic

compounds, it is plausible to hypothesize its potential as an antioxidant and anti-inflammatory

agent.

Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily

attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free

radicals. The presence of electron-donating groups, such as methoxy and methyl groups, on

the aromatic ring can enhance this activity by stabilizing the resulting phenoxyl radical. It is

hypothesized that 4-Methoxy-2,3,5,6-tetramethylphenol could exhibit antioxidant effects

through similar mechanisms.

Anti-inflammatory Activity
Many phenolic compounds have demonstrated anti-inflammatory properties. The potential anti-

inflammatory action of 4-Methoxy-2,3,5,6-tetramethylphenol could be mediated through the

modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-

κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to

the production of pro-inflammatory cytokines and enzymes.

Potential Signaling Pathway Interactions
Based on the known mechanisms of other anti-inflammatory phenolic compounds, 4-Methoxy-
2,3,5,6-tetramethylphenol could potentially modulate the NF-κB and MAPK signaling

pathways.

Hypothetical Modulation of NF-κB and MAPK Pathways
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Potential modulation of NF-κB and MAPK signaling pathways by the target compound.
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Conclusion and Future Directions
4-Methoxy-2,3,5,6-tetramethylphenol represents an intriguing molecule for further scientific

investigation. While current direct experimental data is limited, its chemical structure suggests a

strong potential for antioxidant and anti-inflammatory activities. Future research should focus

on:

Definitive Synthesis and Characterization: Developing and publishing a detailed,

reproducible synthetic protocol and complete characterization data (NMR, MS, IR, melting

point, etc.).

In Vitro Biological Evaluation: Conducting a comprehensive assessment of its antioxidant

capacity using various assays (e.g., DPPH, ABTS, ORAC) and evaluating its anti-

inflammatory effects in relevant cell-based models (e.g., LPS-stimulated macrophages).

Mechanism of Action Studies: Investigating its impact on key signaling pathways such as

NF-κB and MAPK to elucidate the molecular mechanisms underlying its potential biological

activities.

Drug Development Potential: Exploring its potential as a lead compound for the development

of novel therapeutic agents for oxidative stress and inflammation-related diseases.

The generation of this fundamental data will be crucial for unlocking the full potential of 4-
Methoxy-2,3,5,6-tetramethylphenol in the fields of medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b008566#physical-and-chemical-properties-of-4-
methoxy-2-3-5-6-tetramethylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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